Idarubicinol is the primary, active metabolite of idarubicin, a synthetic anthracycline analog of daunorubicin. It is primarily investigated for its cytotoxic activity against various cancer cell lines, including those exhibiting multidrug resistance (MDR). Idarubicinol, unlike the metabolites of other anthracyclines such as daunorubicinol, retains significant antitumor activity. [, , , , , , , ]
4-Demethoxydaunorubicinol is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer treatment. This compound is notable for its potential applications in oncology, particularly in treating various hematological malignancies. Its structure is characterized by the absence of a methoxy group at the C-4 position of the daunorubicin molecule, which may influence its pharmacological properties and efficacy.
4-Demethoxydaunorubicinol is synthesized from daunorubicin, which is originally derived from the bacterium Streptomyces peucetius. The biosynthetic pathway involves the modification of daunorubicin through chemical reactions that alter its functional groups.
This compound falls under the classification of anthracyclines, a class of drugs known for their anticancer properties. Anthracyclines are commonly used in chemotherapy regimens due to their ability to intercalate DNA and inhibit topoisomerase II, leading to cell death.
The synthesis of 4-Demethoxydaunorubicinol typically involves the demethylation of daunorubicin. Several methods have been explored for this process:
The chemical demethylation process often requires careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are used to monitor the progress and purity of the synthesis.
The molecular formula of 4-Demethoxydaunorubicinol is C₂₁H₂₃N₃O₅. Its structure can be described as follows:
The compound's molecular weight is approximately 397.43 g/mol. Its structural characteristics can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
4-Demethoxydaunorubicinol can participate in various chemical reactions typical of phenolic compounds:
These reactions are often studied in vitro to assess their implications for drug metabolism and interaction with cellular components. Kinetic studies provide insights into reaction rates and mechanisms.
The mechanism by which 4-Demethoxydaunorubicinol exerts its anticancer effects involves several key processes:
Studies have shown that 4-Demethoxydaunorubicinol exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values comparable to those of daunorubicin.
Relevant analyses include spectroscopic methods (NMR, IR) to elucidate structural properties and confirm purity.
4-Demethoxydaunorubicinol has several notable applications in scientific research:
4-Demethoxydaunorubicinol (systematic name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione) is the C-13 dihydro metabolite of 4-demethoxydaunorubicin (idarubicin). Its core structure retains the tetracyclic anthraquinone aglycone characteristic of anthracyclines but lacks the 4-methoxy group present in daunorubicin. The molecule features a reduced C-13 carbonyl group to a secondary alcohol, yielding a hydroxyl-bearing chiral center at C-13 (configuration: S). The amino sugar moiety, daunosamine, is attached via a glycosidic bond at C-7, preserving the β-L-configuration critical for DNA intercalation [7] [9]. Molecular weight is 529.54 g/mol (empirical formula: C₂₇H₃₁NO₁₀), differing from daunorubicinol (C₂₇H₃₁NO₁₀) only in the absence of the methoxy group [9].
Table 1: Key Structural Features of 4-Demethoxydaunorubicinol
Feature | Description |
---|---|
Parent Compound | 4-Demethoxydaunorubicin (Idarubicin) |
Core Structure | Tetracyclic anthraquinone aglycone + daunosamine sugar |
Key Modification | C-13 carbonyl reduced to secondary alcohol (S-configuration) |
Distinctive Absence | 4-Methoxy group (compared to daunorubicin derivatives) |
Molecular Formula | C₂₇H₃₁NO₁₀ |
Molecular Weight | 529.54 g/mol |
Chiral Centers | Multiple, including C-7, C-9, C-13, and carbons in daunosamine |
Structurally, 4-demethoxydaunorubicinol diverges from daunorubicin in two key aspects:
Table 2: Structural and Metabolic Comparison with Daunorubicin/Daunorubicinol
Property | 4-Demethoxydaunorubicinol | Daunorubicinol | Daunorubicin |
---|---|---|---|
4-Position on Aglycone | -H | -OCH₃ | -OCH₃ |
C-13 Functional Group | -CH(OH)CH₃ (Secondary alcohol, S-config) | -CH(OH)CH₃ (Secondary alcohol) | -COCH₃ (Ketone) |
Primary Metabolic Route | Reduction of parent (Idarubicin) | Reduction of parent (Daunorubicin) | N/A (Parent compound) |
Lipophilicity (Relative) | Highest | Moderate | Lower |
Cytotoxic Activity | Retained (Equal to parent Idarubicin) | Reduced (vs. Daunorubicin) | High |
The stereochemistry of 4-demethoxydaunorubicinol is paramount for its bioactivity. The S-configuration at the C-13 hydroxyl center, generated by stereospecific enzymatic reduction, is essential for maintaining interaction with topoisomerase II and DNA. The equatorial orientation of this hydroxyl group optimizes hydrogen bonding within the ternary complex. Furthermore, the β-L-configuration of the glycosidic bond positions the protonated amino group of daunosamine within the DNA minor groove, enabling ionic interactions with phosphate groups. Studies on anthracycline stereoisomers confirm that alterations in sugar moiety configuration (e.g., α-anomers or epimers) drastically reduce DNA binding affinity and cytotoxicity due to misalignment of key pharmacophoric elements [8]. The rigid, planar aglycone structure, unhindered by the 4-methoxy group, allows optimal π-π stacking between DNA base pairs, a feature enhanced by the demethoxylation [7] [10].
4-Demethoxydaunorubicinol presents as a red to dark red crystalline solid, typically decomposing above 173°C [9]. Its solubility profile is characterized by limited solubility in aqueous and common organic solvents:
Lipophilicity, a critical determinant of cellular penetration and distribution, is higher in 4-demethoxydaunorubicinol compared to daunorubicinol. This is primarily attributed to the absence of the polar 4-methoxy group. While specific LogP values weren't found in the provided sources, comparative metabolism studies in rabbits indicate significantly greater uptake and retention of 4-demethoxydaunorubicinol than daunorubicinol in tissues [7].
Stability is influenced by pH, light, and oxidizing agents. The quinone-hydroquinone system within the aglycone is redox-active, potentially generating semiquinone radicals. The absence of the electron-donating 4-methoxy group may slightly alter redox potential compared to methoxylated anthracyclines. The C-13 hydroxyl is not a primary site of conjugation (unlike the C-4 or C-9 hydroxyls), enhancing metabolic stability compared to the ketone precursor. In vitro studies confirm the metabolite's stability in serum and lysosomal models [7] [9].
Table 3: Physicochemical Properties of 4-Demethoxydaunorubicinol
Property | Profile |
---|---|
Physical State | Red to Dark Red Solid |
Melting Point | >173°C (decomposition) |
Solubility | Slight in H₂O, DMSO, Methanol |
Lipophilicity (logP) | Higher than Daunorubicinol (estimated increase ~0.5 units) |
Key Stability Factors | Sensitive to light, oxidizing conditions; stable in serum/lysosomal models |
Storage | -20°C |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7